

Spectroscopic Analysis of 1-Nitrobutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitrobutane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-nitrobutane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar small organic molecules.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-nitrobutane**.

Table 1: ¹H NMR Spectroscopic Data for 1-Nitrobutane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.466	Triplet	2H	-CH ₂ -NO ₂ (C1)
2.065	Sextet	2H	-CH ₂ -CH ₂ NO ₂ (C2)
1.504	Sextet	2H	-CH ₂ -CH ₃ (C3)
1.065	Triplet	3H	-CH ₃ (C4)

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Nitrobutane

Chemical Shift (δ) ppm	Assignment
~75-80	-CH ₂ -NO ₂ (C1)[3]
26.7	-CH ₂ -CH ₂ NO ₂ (C2)
19.8	-CH ₂ -CH ₃ (C3)
13.4	-CH ₃ (C4)

Note: Experimentally verified chemical shifts for C2, C3, and C4 were not available in the searched literature. The provided values are predicted estimates.

Table 3: IR Spectroscopic Data for 1-Nitrobutane

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2965	C-H Asymmetric Stretch
~2875	C-H Symmetric Stretch
~1550	N-O Asymmetric Stretch (Nitro Group)[4][5]
~1365	N-O Symmetric Stretch (Nitro Group)[4][5]
~870	C-N Stretch

Table 4: Mass Spectrometry Data for 1-Nitrobutane

m/z	Relative Intensity (%)	Proposed Fragment
103	~1	[M] ⁺ (Molecular Ion)
57	87.6	[C ₄ H ₉] ⁺
41	90.9	[C ₃ H ₅] ⁺
29	100.0	[C ₂ H ₅] ⁺
27	31.1	[C ₂ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center[6]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1-nitrobutane**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **1-nitrobutane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Set the appropriate spectral width, acquisition time, and relaxation delay for both ^1H and ^{13}C experiments.
- Data Acquisition:

- ^1H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
- ^{13}C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl_3 in ^1H NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-nitrobutane** by their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a single drop of **1-nitrobutane** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a drop of the sample directly onto the ATR crystal.

- Instrument Setup:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to be subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.
 - Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
- Data Acquisition:
 - Place the prepared sample (salt plates or ATR) into the spectrometer's sample holder.
 - Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
 - Identify and label the major absorption bands and assign them to the corresponding functional groups (e.g., C-H stretch, N-O stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-nitrobutane**.

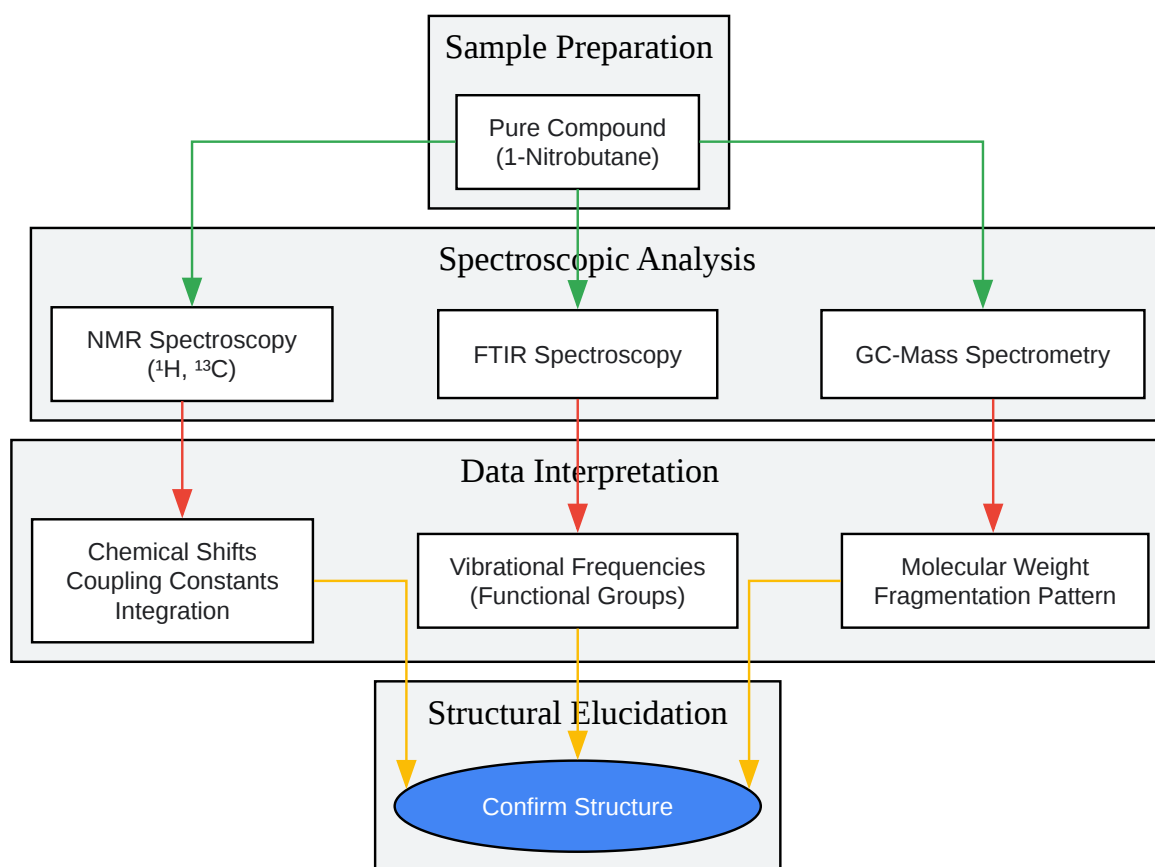
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **1-nitrobutane** in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is around 100 ppm (µg/mL).
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).

- Set the injector temperature (e.g., 250 °C) and the carrier gas (Helium) flow rate.
- Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250 °C.
- Mass Spectrometer (MS):
 - Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).
 - Set the mass range to be scanned (e.g., m/z 20-200).
 - Typically, Electron Ionization (EI) at 70 eV is used.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
 - The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
 - The MS will continuously scan the specified mass range, generating a mass spectrum for the compounds as they elute from the GC column.
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to **1-nitrobutane**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries (e.g., NIST) for confirmation.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like **1-nitrobutane**.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **1-Nitrobutane**.

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